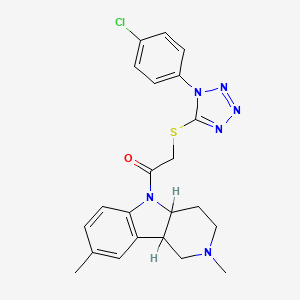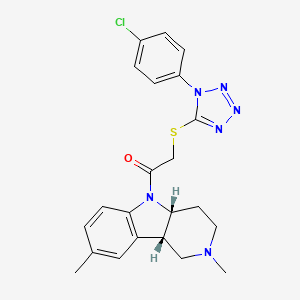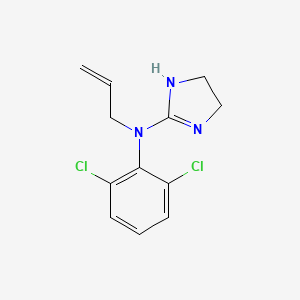
Alinidin
Übersicht
Beschreibung
Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .
Synthesis Analysis
Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .Molecular Structure Analysis
The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .Physical And Chemical Properties Analysis
Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Kardiologie: Behandlung der instabilen Angina pectoris
Alinidin wurde auf seine Auswirkungen auf Patienten mit instabiler Angina pectoris untersucht. Es wirkt als spezifischer Sinus-Knoten-Hemmer, das heißt, es kann die Herzfrequenz senken, ohne mit Beta-Adrenorezeptoren zu interagieren . Diese Eigenschaft macht es möglicherweise wertvoll für die Behandlung von Erkrankungen, bei denen eine niedrigere Herzfrequenz gewünscht ist, um die Herzbelastung und den Sauerstoffbedarf zu senken.
Myokardinfarkt: Hämodynamische Auswirkungen
Im Zusammenhang mit einem Myokardinfarkt kann die Fähigkeit von this compound, die Herzfrequenz zu senken, von Vorteil sein. Es wurde beobachtet, dass es den mittleren arteriellen Druck leicht senkt, während das Schlagvolumen erhalten bleibt, was bei der Behandlung bestimmter Patienten mit Myokardinfarkt, insbesondere derer ohne Herzinsuffizienz, von Vorteil sein könnte .
Pharmakologie: Sinus-Knoten-Hemmung
Der primäre Wirkmechanismus von this compound ist die Hemmung des Schrittmacherstroms im Sinusknoten. Dieser Effekt wird durch Veränderung der maximalen Kanal-Leitfähigkeit und der Spannungsschwelle erreicht, was zu Bradykardie führt . Diese pharmakologische Wirkung ist für die Erforschung neuer Medikamente, die auf den Sinusknoten abzielen, von Bedeutung.
Elektrophysiologie: Modulation des Aktionspotenzials
Die Verbindung wurde nach einem Aktionspotenzial als Verlängerung der Repolarisation festgestellt . Dies könnte Auswirkungen auf die Entwicklung von Behandlungen für Arrhythmien haben, bei denen die Modulation des Aktionspotenzials eine wichtige therapeutische Strategie ist.
Arzneimittelentwicklung: Spezifität und Sicherheit
Die Entwicklung von this compound wurde aufgrund seiner mangelnden Spezifität für sein angestrebtes Ziel gestoppt. Es zeigte auch blockierende Wirkungen auf Kalzium- und Kaliumkanäle . Das Verständnis dieser Effekte ist entscheidend für die Entwicklung sichererer und gezielterer Medikamente in der Zukunft.
Therapeutische Studien: Akuter Myokardinfarkt
Trotz seines Potenzials verbesserte this compound in einer randomisierten kontrollierten Studie nicht die Ergebnisse bei Patienten mit akutem Myokardinfarkt . Dies unterstreicht die Bedeutung klinischer Studien zur Bestimmung der Wirksamkeit und Sicherheit neuer Therapeutika.
Angina pectoris: Senkung der Herzfrequenz
Untersuchungen haben gezeigt, dass this compound die Herzfrequenz bei Patienten mit stabiler Angina pectoris senken kann . Da dieser Effekt nicht über adrenerge Rezeptoren vermittelt wird, bietet er einen anderen Ansatz im Vergleich zu Betablockern, die üblicherweise bei der Behandlung von Angina pectoris eingesetzt werden.
Wirkmechanismus
Target of Action
Alinidine primarily targets the pacemaker current in the heart . It acts as a negative chronotrope , meaning it reduces the heart rate .
Mode of Action
Alinidine works by inhibiting the pacemaker current . It achieves this by altering the maximal channel conductance and the voltage threshold . This results in a decrease in heart rate .
Biochemical Pathways
It is known that alinidine has a blocking effect oncalcium channels and potassium channels . This could potentially affect a variety of biochemical pathways, particularly those involving ion transport and cellular excitability.
Result of Action
The primary result of Alinidine’s action is a reduction in heart rate, or bradycardia . This is achieved through its inhibitory effect on the pacemaker current . Additionally, Alinidine causes elongation of repolarization after an action potential .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33178-86-8 | |
| Record name | Alinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alinidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
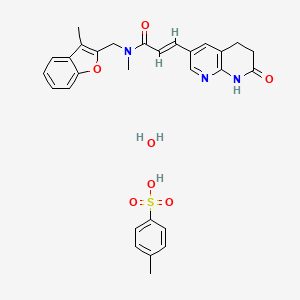
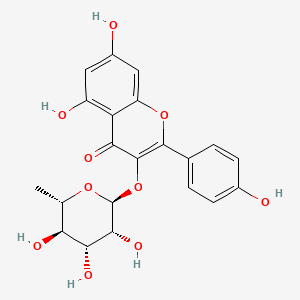
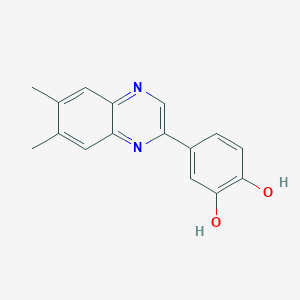
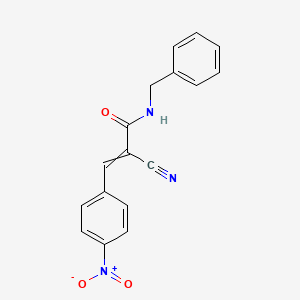
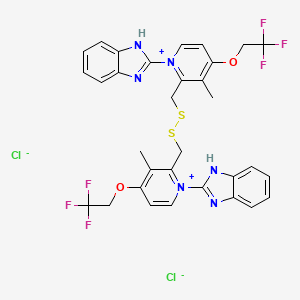


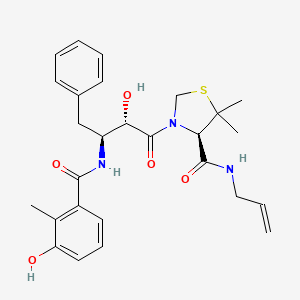
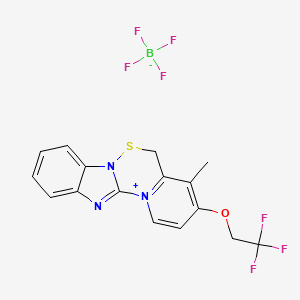
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)
